molecular formula C6H5Na2O3P B1338547 Phenylphosphonic Acid Disodium Salt CAS No. 25148-85-0

Phenylphosphonic Acid Disodium Salt

Cat. No.: B1338547
CAS No.: 25148-85-0
M. Wt: 202.05 g/mol
InChI Key: JOQAMSDLZYQHMX-UHFFFAOYSA-L
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Description

Phenylphosphonic Acid Disodium Salt is a useful research compound. Its molecular formula is C6H5Na2O3P and its molecular weight is 202.05 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Polymer Development

Phenylphosphonic acid disodium salt is utilized in the synthesis of various polymers. For instance, it is used in the preparation of phenylphosphonic acid functionalized poly[aryloxyphosphazenes], which are promising as proton-conducting membranes in fuel cells (Allcock, Hofmann, Ambler, & Morford, 2002). Additionally, it plays a role in the synthesis of poly(organotin phosphonates), with variations in solubility influenced by tin content (Freireich, Gertner, & Zilkha, 1970).

Catalyst in Chemical Synthesis

Phenylphosphonic acid is an efficient, reusable catalyst for synthesizing α-aminophosphonates through a simple procedure, demonstrating wide applicability and yielding moderate to good results (Bedolla-Medrano, Hernández-Fernández, & Ordóñez, 2014).

Biochemical Applications

In biochemistry, the disodium salt of phenylphosphonic acid has been employed as a fluorescent probe for determining alkaline phosphatase (ALP) activity in human serum (Lei, Jie, & Ding, 2011).

Liquid Crystalline Behavior

Phenylphosphonic acid derivatives have shown potential in forming lyotropic liquid crystalline (LLC) phases, relevant in the study of complex fluid systems (Hammond, Zhou, Gin, & Avlyanov, 2002).

Safety and Hazards

Phenylphosphonic Acid Disodium Salt should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

Phosphonic acid, a functional group featuring two hydroxy moieties, one P=O double bond and one P–C bond, has been incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination, or supramolecular properties . This suggests that Phenylphosphonic Acid Disodium Salt could have potential applications in various research fields including chemistry, biology, and physics .

Properties

IUPAC Name

disodium;dioxido-oxo-phenyl-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQAMSDLZYQHMX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Na2O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500517
Record name Disodium phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25148-85-0
Record name Disodium phenylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 1.58 g (10.0 mmol) of phenylphosphonic acid (manufactured by Nissan Chemical industries, Ltd.), 20 mL (10.0 mmol) of 0.5 N sodium hydroxide was added, stirred at room temperature for 10 minutes, then water was distilled off under reduced pressure and dried to obtain 1.78 g (yield 99%) of the aimed product as white crystal. Decomposition temperature: 480° C.
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does sodium phenylphosphonate allow for the measurement of extracellular volume changes in tissues like the heart?

A1: Sodium phenylphosphonate is a valuable tool for this purpose due to its unique properties:

  • Extracellular Localization: Research has demonstrated that sodium phenylphosphonate remains confined to the extracellular space (interstitial, vascular, and chamber spaces) when introduced to perfused organs like the rat heart []. It does not readily cross cell membranes.
  • NMR Visibility: The phosphorus atom in sodium phenylphosphonate generates a distinct signal in 31P NMR spectroscopy [].
  • Physiological Compatibility: Studies show that sodium phenylphosphonate, at the concentrations used, does not negatively impact myocardial energetics, contractile function, or coronary flow rate in isolated rat hearts [].

Q2: Can sodium phenylphosphonate be used to assess pH changes in different compartments of a tissue?

A2: Yes, sodium phenylphosphonate can indeed be utilized for this purpose.

  • Distinct Chemical Shifts: The chemical shift of the phosphorus signal in sodium phenylphosphonate is sensitive to pH changes in the extracellular environment []. Simultaneously, the inorganic phosphate (Pi) signal within the 31P NMR spectra reflects intracellular pH changes.
  • Simultaneous Measurement: This dual-signal characteristic allows for the simultaneous measurement and comparison of both intra- and extracellular pH changes in real-time during physiological events, such as ischemia and reperfusion [].

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